N-(2-Oxo-1,4-diphenylbut-3-en-1-yl)acetamide
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Overview
Description
N-(2-Oxo-1,4-diphenylbut-3-en-1-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a 2-oxo-1,4-diphenylbut-3-en-1-yl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxo-1,4-diphenylbut-3-en-1-yl)acetamide typically involves the reaction of 1,4-diphenylbut-3-en-1-one with acetamide under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Oxo-1,4-diphenylbut-3-en-1-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, amines, and various substituted acetamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-Oxo-1,4-diphenylbut-3-en-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(2-Oxo-1,4-diphenylbut-3-en-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-Oxo-4-phenylbut-3-en-1-yl)acetamide: Similar in structure but with a different substitution pattern.
N-(2-Oxo-1-piperidinylacetyl)phenylacetamide: Contains a piperidinyl group instead of the diphenylbutenyl group.
(E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates: A structurally related compound with a benzo[d]thiazole moiety.
Uniqueness
N-(2-Oxo-1,4-diphenylbut-3-en-1-yl)acetamide is unique due to its specific diphenylbutenyl structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
CAS No. |
655242-08-3 |
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Molecular Formula |
C18H17NO2 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
N-(2-oxo-1,4-diphenylbut-3-enyl)acetamide |
InChI |
InChI=1S/C18H17NO2/c1-14(20)19-18(16-10-6-3-7-11-16)17(21)13-12-15-8-4-2-5-9-15/h2-13,18H,1H3,(H,19,20) |
InChI Key |
IJAHLJYZPFZDGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1)C(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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